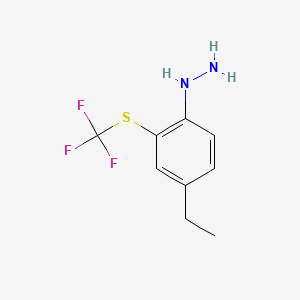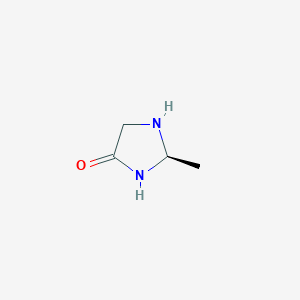
1,14-Diiodo-3,6,9,12-tetraoxatetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,14-Diiodo-3,6,9,12-tetraoxatetradecane is a chemical compound with the molecular formula C10H20I2O4. It is characterized by the presence of two iodine atoms and four oxygen atoms within its molecular structure. This compound is often used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Diiodo-3,6,9,12-tetraoxatetradecane typically involves the iodination of 3,6,9,12-tetraoxatetradecane. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions. The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,14-Diiodo-3,6,9,12-tetraoxatetradecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1,14-dihydroxy-3,6,9,12-tetraoxatetradecane using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. The reactions are performed under mild conditions to prevent over-reduction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are conducted under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Products include 1,14-diamino-3,6,9,12-tetraoxatetradecane and other substituted derivatives.
Reduction Reactions: The major product is 1,14-dihydroxy-3,6,9,12-tetraoxatetradecane.
Oxidation Reactions: Oxidized derivatives, such as 1,14-dioxo-3,6,9,12-tetraoxatetradecane, are formed.
Scientific Research Applications
1,14-Diiodo-3,6,9,12-tetraoxatetradecane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in the study of biological systems, particularly in the development of bioconjugates and probes for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,14-Diiodo-3,6,9,12-tetraoxatetradecane involves its interaction with molecular targets through its iodine atoms and ether linkages. The iodine atoms can participate in halogen bonding, while the ether linkages provide flexibility and solubility in various solvents. These interactions enable the compound to act as a versatile reagent in chemical reactions and as a functional component in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,14-Diamino-3,6,9,12-tetraoxatetradecane: This compound has amino groups instead of iodine atoms and is used in similar applications, particularly in bioconjugation and polymer chemistry.
3,6,9,12-Tetraoxatetradecane-1,14-diol: This compound has hydroxyl groups and is used in the synthesis of polymers and as a cross-linking agent.
Uniqueness
1,14-Diiodo-3,6,9,12-tetraoxatetradecane is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its analogs. The iodine atoms enhance its utility in halogen bonding and substitution reactions, making it a valuable reagent in synthetic chemistry and materials science.
Properties
CAS No. |
76871-59-5 |
|---|---|
Molecular Formula |
C10H20I2O4 |
Molecular Weight |
458.07 g/mol |
IUPAC Name |
1,2-bis[2-(2-iodoethoxy)ethoxy]ethane |
InChI |
InChI=1S/C10H20I2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2 |
InChI Key |
NXLQQELARJONOU-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCI)OCCOCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


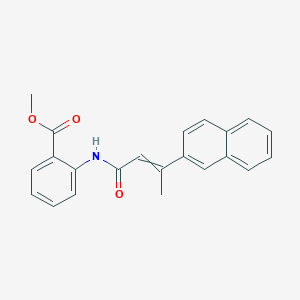

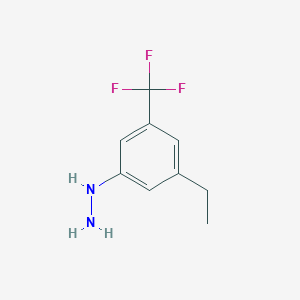
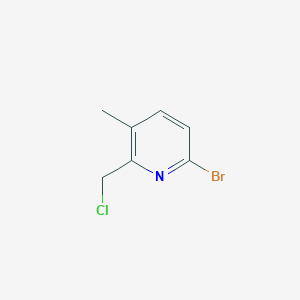
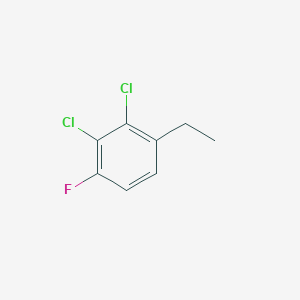

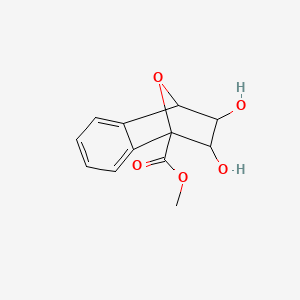
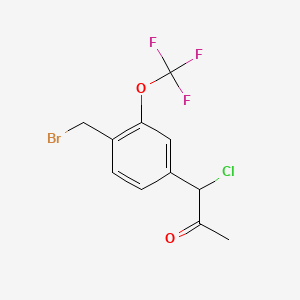
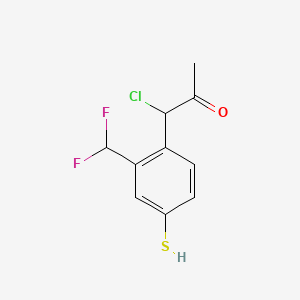
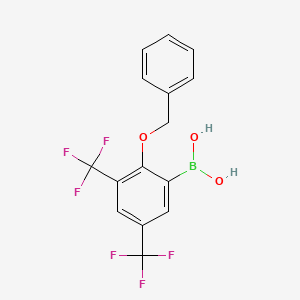
![2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B14038966.png)
